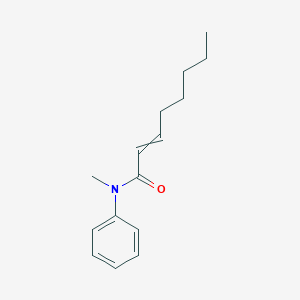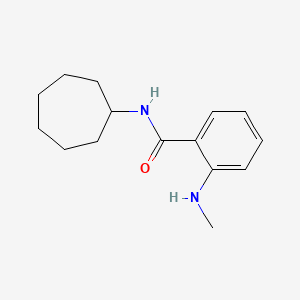silane CAS No. 502470-28-2](/img/structure/B14242736.png)
[(2,3-Dihydro-1H-inden-5-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1H-inden-5-yl)oxysilane is a chemical compound that features a unique structure combining an indane moiety with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-5-yl)oxysilane typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,3-Dihydro-1H-inden-5-ol+Trimethylsilyl chloride→(2,3-Dihydro-1H-inden-5-yl)oxysilane+HCl
Industrial Production Methods
While specific industrial production methods for (2,3-Dihydro-1H-inden-5-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-1H-inden-5-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1H-inden-5-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols, allowing for selective reactions to occur on other parts of the molecule.
Material Science: The compound can be used in the synthesis of silicon-based polymers and materials with unique properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action for (2,3-Dihydro-1H-inden-5-yl)oxysilane primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group can be easily removed under mild acidic or basic conditions, allowing for the regeneration of the free alcohol. This makes it a valuable tool in multi-step synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
- (2,3-Dihydro-1H-inden-5-yl)oxysilane
Uniqueness
(2,3-Dihydro-1H-inden-5-yl)oxysilane is unique due to its specific combination of an indane moiety and a trimethylsilyl group. This combination provides a balance of stability and reactivity, making it particularly useful in organic synthesis as a protecting group.
Propiedades
Número CAS |
502470-28-2 |
|---|---|
Fórmula molecular |
C12H18OSi |
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)13-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
Clave InChI |
HGKGSBUSUIVLQR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC2=C(CCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
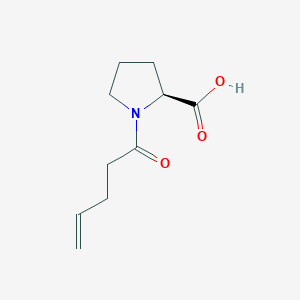
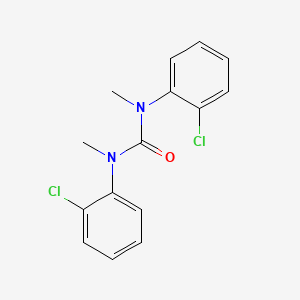
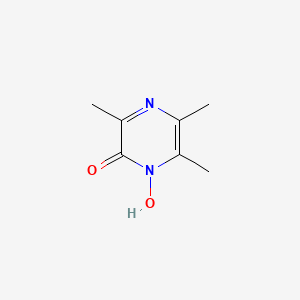
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
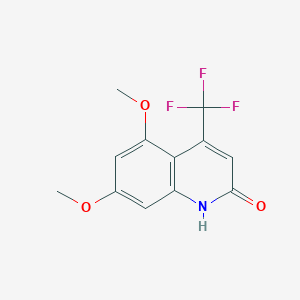
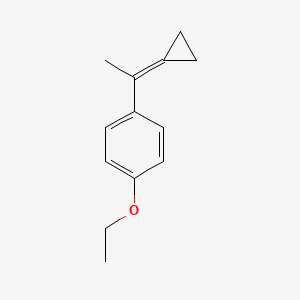

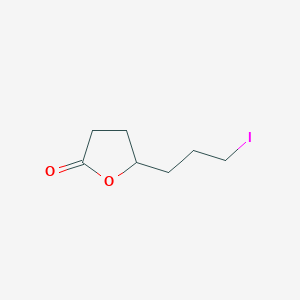
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
